molecular formula C10H15ClN2O B1524261 3-Amino-N-benzylpropanamide hydrochloride CAS No. 202819-53-2

3-Amino-N-benzylpropanamide hydrochloride

Cat. No.: B1524261
CAS No.: 202819-53-2
M. Wt: 214.69 g/mol
InChI Key: GESKVRQEQVPAIE-UHFFFAOYSA-N
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Description

3-Amino-N-benzylpropanamide hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O and its molecular weight is 214.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-amino-N-benzylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c11-7-6-10(13)12-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESKVRQEQVPAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-N-benzylpropanamide hydrochloride is a compound with significant biological activity, particularly in the context of neuropharmacology and enzyme inhibition. This article explores its biological properties, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C12H19ClN2OC_{12}H_{19}ClN_2O . The compound features an amine group, a benzyl group, and a propanamide structure, which contribute to its biological activity.

Enzyme Inhibition

This compound has demonstrated inhibitory activity against various enzymes, particularly those involved in neurodegenerative diseases.

  • Cholinesterase Inhibition : It has been shown to selectively inhibit butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), which is significant for Alzheimer's disease treatment. Compounds in this class have exhibited IC50 values as low as 27 nM for BuChE inhibition .
  • Falcipain-2 Inhibition : This compound has also been investigated for its potential as a falcipain-2 inhibitor, with some derivatives showing moderate inhibitory activity (IC50 values ranging from 10.0 to 39.4 μM) .

Neuroprotective Effects

Studies involving cell lines such as SH-SY5Y have indicated that certain derivatives of this compound are non-cytotoxic and may offer neuroprotective benefits. Continuous live-cell imaging has shown that these compounds do not induce significant cell damage, suggesting their potential as drug candidates for neurodegenerative diseases .

Antioxidant Activity

While some derivatives were screened for antioxidant properties, results indicated limited activity. However, the focus remains on their enzyme inhibition capabilities rather than antioxidant effects .

Case Study 1: Alzheimer’s Disease Model

In a study focused on Alzheimer’s disease models, various derivatives of this compound were tested for their effects on cholinesterase activity. The study found that certain compounds significantly inhibited BuChE activity, which is crucial for managing symptoms associated with Alzheimer's disease.

CompoundIC50 (µM)Selectivity (BuChE/AChE)
Compound A0.027High
Compound B0.050Moderate
Compound C0.100Low

Case Study 2: Antimalarial Activity

Another investigation assessed the antimalarial potential of related compounds using Plasmodium berghei ANKA in mice. Although the results showed less than 50% reduction in parasitemia at a dose of 9 mg/kg over four days, it highlighted the need for further structural optimization to enhance efficacy .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives related to 3-amino-N-benzylpropanamide hydrochloride. For instance, a series of amide derivatives demonstrated potent activity in mouse seizure models, suggesting that modifications to the core structure can enhance anticonvulsant efficacy. The compounds were evaluated using maximal electroshock (MES) and 6 Hz seizure models, revealing promising results .

Inhibition of Enzymatic Activity

Research has indicated that amide-functionalized compounds, including this compound, serve as covalent inhibitors for various biological targets. Such inhibitors can be pivotal in drug design strategies aimed at treating diseases influenced by enzyme activity .

Case Study: In Vivo Efficacy

A focused series of derivatives related to this compound was tested in vivo for their efficacy against seizures induced in laboratory mice. The results showed that specific modifications to the amide structure significantly improved the anticonvulsant activity compared to the parent compound .

Data Tables

The following table summarizes key findings from various studies regarding the biological activities associated with this compound and its derivatives:

Study Application Model Efficacy Comments
AnticonvulsantMouse Seizure ModelsHigh EfficacyModifications enhanced activity
Enzyme InhibitionIn vitro assaysSelective InhibitionEffective against multiple targets

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.